molecular formula C18H15Cl2N3OS B2775182 [2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone CAS No. 1111528-62-1

[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone

Cat. No. B2775182
CAS RN: 1111528-62-1
M. Wt: 392.3
InChI Key: MXDPQIZEKZWQHM-UHFFFAOYSA-N
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Description

[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have several unique properties that make it an ideal candidate for use in various research fields.

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have garnered attention as potential anti-tubercular agents. Recent synthetic developments have led to the discovery of compounds with inhibitory potency against Mycobacterium tuberculosis. Researchers have compared the inhibitory concentrations of these newly synthesized molecules with standard reference drugs. The structure-activity relationships (SAR) of these derivatives, along with molecular docking studies, have been explored to identify potent inhibitors targeting the DprE1 enzyme .

Herbicidal Activity

The compound’s structural diversity makes it a promising lead scaffold for herbicides. Starting from benzothiazole, a common non-active moiety in herbicides (e.g., bentazone), researchers have synthesized a series of 2-(2-oxo-3-pyridyl)benzothiazole-6-oxo derivatives. These derivatives were obtained through nucleophilic substitution reactions using halogenated pyridines and 6-methoxybenzothiazole-2-one. Investigating the structure-activity relationship (SAR) of these compounds sheds light on their herbicidal potential .

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR methodology, pioneered by Hansch, correlates physicochemical properties with biological activity. Researchers have applied this approach to study the synthesized 3-(1,3-benzothiazol-2-yl)-2-phenyl derivatives. By analyzing their chemical features and biological effects, they aim to establish predictive models for future drug design .

E/Z Configuration Determination

The compound’s stereochemistry is essential for understanding its properties. Through NMR spectroscopy, researchers have determined the E/Z configuration of novel derivatives. For instance, irradiating the phenyl ring H-3’’ enhances signals from the para-methoxy group, indicating an E-form arrangement between the benzothiazole and 4-methoxyphenyl rings .

Optical Materials and Biological Potential

Hydrazonylsulfones, including N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)hydrazides, have been studied for their optical properties and biological potential. Investigating their structures provides insights into their behavior as optical materials and potential bioactive compounds .

properties

IUPAC Name

[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c19-11-8-9-15(20)22-16(11)18(24)23-10-4-3-6-13(23)17-21-12-5-1-2-7-14(12)25-17/h1-2,5,7-9,13H,3-4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDPQIZEKZWQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=NC3=CC=CC=C3S2)C(=O)C4=C(C=CC(=N4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3,6-Dichloropyridine-2-carbonyl)piperidin-2-YL]-1,3-benzothiazole

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